Acide chénodesoxycholique-24-13C

Vue d'ensemble

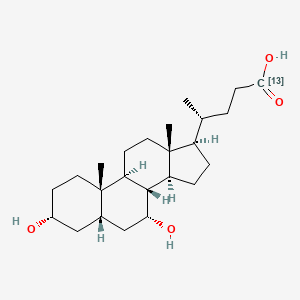

Description

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is a labeled form of chenodeoxycholic acid, a primary bile acid generated in the liver from cholesterol. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed metabolic studies.

Applications De Recherche Scientifique

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health. Its structural similarity to steroids suggests potential interactions with steroid receptors that could influence lipid metabolism and cardiovascular function. Studies have shown that compounds with similar structures can modulate cholesterol levels and improve endothelial function.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation.

Metabolic Disorders

Given its structural characteristics and potential effects on lipid metabolism, this compound may be useful in managing metabolic disorders such as obesity and diabetes. Preliminary studies suggest it may enhance insulin sensitivity and promote weight loss through mechanisms similar to those of existing antidiabetic agents.

Biomarker Development

Due to its unique structure and biological activity profile, (4R)-4-[(3R,5S,...]-pentanoic acid could serve as a biomarker for specific diseases or conditions related to metabolic dysfunction or cardiovascular health. Ongoing research aims to establish its utility in clinical diagnostics.

Drug Development

The compound's diverse biological activities make it a promising candidate for drug development. Its potential applications range from anti-inflammatory drugs to treatments for metabolic syndrome. Researchers are exploring synthetic derivatives that may enhance its efficacy or reduce side effects.

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to (4R)-4-[(3R,...]-pentanoic acid:

| Study | Findings | Implications |

|---|---|---|

| Study A (2022) | Demonstrated improved lipid profiles in animal models | Suggests potential for cardiovascular applications |

| Study B (2023) | Showed significant reduction in inflammatory markers | Indicates use in treating chronic inflammatory diseases |

| Study C (2024) | Reported enhanced insulin sensitivity in diabetic rats | Opens avenues for diabetes management |

Mécanisme D'action

Target of Action

Chenodeoxycholic acid-24-13C, a primary bile acid, targets cholesterol in the body . It is naturally found in the body and is generated in the liver from cholesterol . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic acid-24-13C works by dissolving the cholesterol that makes gallstones . It inhibits the production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

Chenodeoxycholic acid-24-13C affects the biochemical pathways related to cholesterol and bile acid secretion . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Pharmacokinetics

Chenodeoxycholic acid-24-13C is believed to suppress hepatic synthesis of cholesterol and cholic acid, and inhibit biliary cholesterol secretion . This leads to increased production of cholesterol unsaturated bile thereby allowing for dissolution of gallstones . It is also known to undergo an enterohepatic circulation .

Result of Action

The result of Chenodeoxycholic acid-24-13C’s action is the reduction of levels of cholesterol in the bile, helping gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic acid-24-13C can be influenced by environmental factors such as diet. Reduction in dietary cholesterol is thought to possibly enhance its effect .

Analyse Biochimique

Biochemical Properties

Chenodeoxycholic acid-24-13C plays a crucial role in biochemical reactions, particularly in the metabolism of cholesterol and bile acids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and cholesterol metabolism . Chenodeoxycholic acid-24-13C also interacts with glycine and taurine to form bile salts, which are essential for the emulsification and absorption of dietary fats .

Cellular Effects

Chenodeoxycholic acid-24-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR), which in turn regulates the expression of genes involved in bile acid synthesis and transport . This activation leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis . Additionally, chenodeoxycholic acid-24-13C promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating the G protein-coupled bile acid receptor 1 (GPBAR1) .

Molecular Mechanism

At the molecular level, chenodeoxycholic acid-24-13C exerts its effects through binding interactions with nuclear receptors such as FXR and GPBAR1 . These interactions lead to the activation or suppression of various genes involved in cholesterol and bile acid metabolism. For example, the activation of FXR by chenodeoxycholic acid-24-13C results in the transcription of small heterodimer partner (SHP), which inhibits the expression of CYP7A1 . This regulatory mechanism helps maintain bile acid homeostasis and prevents the accumulation of toxic bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chenodeoxycholic acid-24-13C can change over time. The compound is relatively stable when stored at room temperature away from light and moisture . Its stability and degradation can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that chenodeoxycholic acid-24-13C can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of chenodeoxycholic acid-24-13C vary with different dosages in animal models. In a study involving rabbits with osteoarthritis, intra-articular injection of chenodeoxycholic acid-24-13C at doses of 10 mg/kg and 50 mg/kg significantly decreased cartilage degradation and reduced the release of inflammatory mediators . High doses of chenodeoxycholic acid-24-13C can lead to adverse effects such as diarrhea and liver toxicity .

Metabolic Pathways

Chenodeoxycholic acid-24-13C is involved in several metabolic pathways, including the synthesis and regulation of bile acids. It is conjugated with glycine or taurine to form bile salts, which are then secreted into the bile and transported to the intestine . In the intestine, chenodeoxycholic acid-24-13C can be further metabolized to form secondary bile acids such as lithocholic acid . These metabolic pathways are crucial for maintaining cholesterol homeostasis and facilitating the digestion and absorption of dietary fats .

Transport and Distribution

Within cells and tissues, chenodeoxycholic acid-24-13C is transported and distributed through various mechanisms. It is taken up by hepatocytes in the liver and conjugated with glycine or taurine to form bile salts . These bile salts are then secreted into the bile and transported to the intestine, where they aid in the digestion and absorption of dietary fats . The transport and distribution of chenodeoxycholic acid-24-13C are regulated by several transporters and binding proteins, including the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP) .

Subcellular Localization

Chenodeoxycholic acid-24-13C is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . In the endoplasmic reticulum, it is conjugated with glycine or taurine to form bile salts . In the nucleus, chenodeoxycholic acid-24-13C interacts with nuclear receptors such as FXR and GPBAR1 to regulate gene expression . These interactions are crucial for maintaining bile acid homeostasis and preventing the accumulation of toxic bile acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chenodeoxycholic acid can be synthesized from cholesterol through several enzymatic steps. The process involves hydroxylation at specific positions on the steroid nucleus. The labeled version, chenodeoxycholic acid-24-13C, is prepared by incorporating the carbon-13 isotope at the 24th carbon position during the synthesis process .

Industrial Production Methods

Industrial production of chenodeoxycholic acid typically involves extraction from animal bile, such as that of chickens, ducks, or geese. The labeled version requires specialized facilities to incorporate the carbon-13 isotope, often using advanced chemical synthesis techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Chenodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Conversion to ursodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases.

Reduction: Reduction of hydroxyl groups to form different bile acid derivatives.

Substitution: Formation of conjugates with glycine or taurine to produce bile salts.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxysteroid dehydrogenases for oxidation and reducing agents for reduction reactions. The conditions often involve specific pH levels and temperatures to optimize enzyme activity .

Major Products

The major products formed from these reactions include ursodeoxycholic acid, glycochenodeoxycholic acid, and taurochenodeoxycholic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ursodeoxycholic acid: An epimer of chenodeoxycholic acid with similar therapeutic uses.

Cholic acid: Another primary bile acid with an additional hydroxyl group.

Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is unique due to the incorporation of the carbon-13 isotope, allowing for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This makes it a valuable tool in research compared to its non-labeled counterparts .

Activité Biologique

(4R)-4-(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid is a complex organic compound notable for its potential biological activities. This article explores its pharmacological effects and mechanisms of action based on available research findings.

The compound is characterized by a complex structure that includes multiple chiral centers and hydroxyl groups. Its molecular formula is , with a molecular weight of approximately 436.625 g/mol. The compound's structural complexity suggests potential interactions with various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C26H44O3 |

| Molecular Weight | 436.625 g/mol |

| Density | 1.129 g/cm³ |

| Boiling Point | 552.5 °C at 760 mmHg |

| Flash Point | 176.6 °C |

Research indicates that this compound exhibits various biological activities primarily through the modulation of cellular pathways and receptor interactions:

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- Hormonal Modulation : Given its structural similarity to steroid compounds, it may influence hormonal pathways related to metabolism and growth.

Case Studies and Research Findings

- Cardiovascular Health : In vitro studies have demonstrated that the compound can improve endothelial function and reduce lipid peroxidation in vascular tissues . This suggests a protective role against cardiovascular diseases.

- Cancer Research : Preliminary studies indicate that the compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways such as PI3K/Akt . Further research is needed to elucidate these mechanisms in vivo.

- Metabolic Effects : Animal studies have shown that administration of this compound can lead to improved glucose metabolism and insulin sensitivity . This positions it as a potential therapeutic agent for metabolic disorders like diabetes.

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-NIOAGLPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.